KDR Kinase Inhibition: 4‑Pyridyl vs. 3‑Thienyl Direct Comparison
In a head‑to‑head isolated KDR kinase assay, the 4‑pyridyl derivative (CAS 216661‑58‑4, BDBM5420) shows an IC₅₀ of 37 nM, approximately 2‑fold less potent than the 3‑thienyl analog (compound 3g, IC₅₀ = 19 nM) [1]. This quantitative difference establishes that the 4‑pyridyl group retains substantial KDR engagement while offering a distinct hydrogen‑bond acceptor/donor profile that can be exploited for selectivity tuning.
| Evidence Dimension | KDR (VEGFR‑2) enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | 6‑(4‑methoxyphenyl)‑3‑(thiophen‑3‑yl)pyrazolo[1,5‑a]pyrimidine (compound 3g): 19 nM |
| Quantified Difference | ≈ 2‑fold lower potency (37 vs. 19 nM) |
| Conditions | Activated KDR; [γ‑³³P]ATP; poly‑Glu/Tyr substrate; pH 7.4; 22 °C; 15 min incubation. |
Why This Matters
The 2‑fold potency differential is modest enough to keep the compound in the same target engagement range, but the switch from thiophene to pyridine introduces a basic nitrogen that can modulate solubility, off‑target kinase selectivity, and patent space.
- [1] BindingDB BDBM5420 (CHEMBL329350) and BDBM5432 (CHEMBL92461). KDR IC₅₀ values: 37 nM (4‑pyridyl) and 19 nM (3‑thienyl). View Source
